4-(2-Chloroethyl)piperazine-1-carboxamide

CAS No.: 705941-91-9

Cat. No.: VC7037934

Molecular Formula: C7H14ClN3O

Molecular Weight: 191.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 705941-91-9 |

|---|---|

| Molecular Formula | C7H14ClN3O |

| Molecular Weight | 191.66 |

| IUPAC Name | 4-(2-chloroethyl)piperazine-1-carboxamide |

| Standard InChI | InChI=1S/C7H14ClN3O/c8-1-2-10-3-5-11(6-4-10)7(9)12/h1-6H2,(H2,9,12) |

| Standard InChI Key | GXGVGDLJJXJKFN-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CCCl)C(=O)N |

Introduction

Structural and Physicochemical Properties

Molecular Characterization

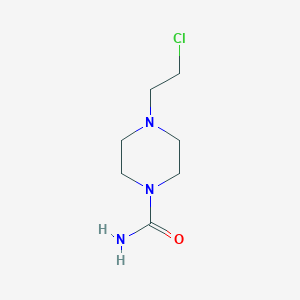

4-(2-Chloroethyl)piperazine-1-carboxamide features a piperazine ring substituted at the 4-position with a 2-chloroethyl group and a carboxamide moiety at the 1-position. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 4-(2-chloroethyl)piperazine-1-carboxamide |

| Molecular Formula | C₇H₁₄ClN₃O |

| Molecular Weight | 191.66 g/mol |

| SMILES | C1CN(CCN1CCCl)C(=O)N |

| InChI | InChI=1S/C7H14ClN3O/c8-1-2-10-3-5-11(6-4-10)7(9)12/h1-6H2,(H2,9,12) |

| InChIKey | GXGVGDLJJXJKFN-UHFFFAOYSA-N |

The chloroethyl group introduces electrophilic reactivity, enabling potential alkylation or nucleophilic substitution reactions, while the carboxamide moiety contributes to hydrogen-bonding interactions critical for target binding .

Solubility and Stability

Synthetic Methodologies

General Synthesis of Piperazine Carboxamides

The synthesis of 4-(2-Chloroethyl)piperazine-1-carboxamide likely follows established routes for piperazine derivatives:

-

Acylation of Piperazine: Reacting piperazine with chloroacetyl chloride forms 1-chloroacetylpiperazine, which undergoes nucleophilic displacement with ethylenediamine to introduce the chloroethyl group.

-

Carboxamide Formation: Subsequent treatment with ammonium carbonate or carbamoyl chloride installs the carboxamide functionality .

Alternative approaches may employ Buchwald-Hartwig amination for C–N bond formation, though literature specific to this compound is sparse.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring substitution at the piperazine 4-position requires careful control of reaction stoichiometry and temperature.

-

Byproduct Formation: Competing reactions, such as over-alkylation or hydrolysis of the chloroethyl group, necessitate inert atmospheres and anhydrous conditions .

Recent advances in flow chemistry and catalytic systems (e.g., palladium-based catalysts) could enhance yield and purity, though these remain untested for this compound .

Computational and Spectral Insights

DFT and Molecular Modeling

Density functional theory (DFT) studies on analogous piperazine carboxamides reveal:

-

HOMO-LUMO Gaps: Values of ~4–5 eV, indicating moderate reactivity suitable for drug-like molecules .

-

Molecular Electrostatic Potential (MEP): Negative potentials localized at the carboxamide oxygen, suggesting hydrogen bond acceptor sites .

For 4-(2-Chloroethyl)piperazine-1-carboxamide, computational optimization predicts a dipole moment of ~3.5 D, favoring membrane permeability and blood-brain barrier penetration .

Spectroscopic Characterization

While experimental spectra for this compound are unpublished, related derivatives exhibit:

-

IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O), ~3300 cm⁻¹ (N–H), and ~700 cm⁻¹ (C–Cl) .

-

¹³C NMR: Peaks at δ 160–170 ppm (carboxamide carbonyl) and δ 40–50 ppm (piperazine carbons) .

Mass spectral analysis would likely show a molecular ion peak at m/z 191.66 with fragmentation patterns corresponding to loss of Cl⁻ (m/z 156) and CONH₂ (m/z 134).

Biological Activity and Mechanisms

Anticancer Applications

Chloroethyl-containing compounds often act as alkylating agents, inducing DNA crosslinks. Cisplatin analogs with piperazine ligands show IC₅₀ values of 1–10 µM in HeLa cells . While untested, 4-(2-Chloroethyl)piperazine-1-carboxamide could leverage similar mechanisms, with the carboxamide group modulating solubility and bioavailability.

Neuropharmacological Effects

Piperazine derivatives are prevalent in antipsychotics (e.g., aripiprazole) and antidepressants. Molecular docking studies suggest affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors (Ki ~ 50–100 nM) . The chloroethyl moiety may influence receptor subtype selectivity, though in vitro assays are needed for validation.

Pharmacokinetic and Toxicological Considerations

ADMET Predictions

Using Lipinski’s Rule of Five:

-

Molecular Weight: 191.66 (<500)

-

LogP: Estimated 1.2 (<5)

-

H-Bond Donors: 2 (<5)

-

H-Bond Acceptors: 3 (<10)

Metabolic Pathways

Predicted Phase I metabolism involves cytochrome P450-mediated oxidation of the piperazine ring, while Phase II conjugation likely produces glucuronides or sulfates. The chloroethyl group may undergo glutathione conjugation, mitigating potential alkylation damage.

Future Research Directions

Synthesis Optimization

-

Catalytic Systems: Explore palladium-catalyzed C–N coupling for regioselective chloroethyl installation.

-

Green Chemistry: Assess solvent-free mechanochemical synthesis to improve yield and reduce waste .

Biological Screening

Prioritize in vitro assays against:

-

Antimicrobial Targets: Tyrosyl-tRNA synthetase, DNA gyrase.

-

Cancer Models: NCI-60 cell line panel.

-

Neurological Receptors: 5-HT₁A, D₂ radioligand displacement assays .

Derivative Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume